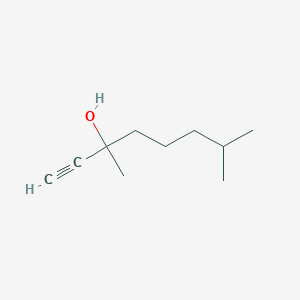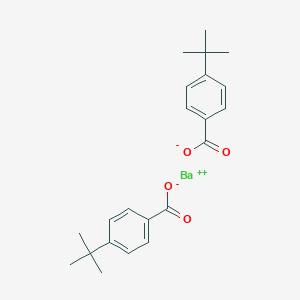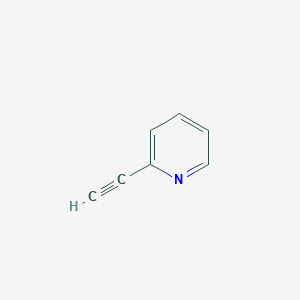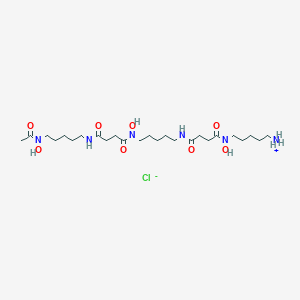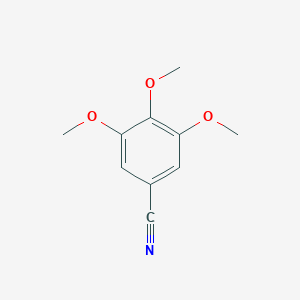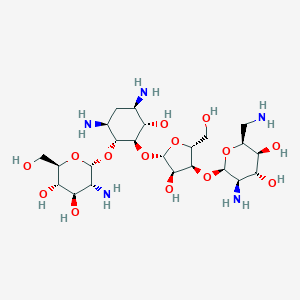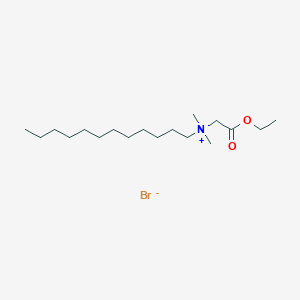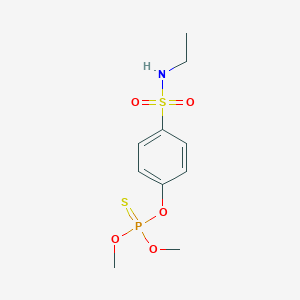
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester, commonly known as EPN, is an organophosphate compound that has been extensively studied for its potential use as an insecticide. EPN is a highly toxic compound that acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the nervous system and ultimately resulting in paralysis and death of the targeted insects. In
Wirkmechanismus
EPN acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death of the targeted insects.
Biochemische Und Physiologische Effekte
EPN has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, disruption of the nervous system, and changes in gene expression. In addition, EPN has been shown to have toxic effects on non-target organisms, including mammals and birds.
Vorteile Und Einschränkungen Für Laborexperimente
EPN has several advantages for use in lab experiments, including its high potency and specificity for acetylcholinesterase inhibition. However, its toxicity to non-target organisms and potential for environmental contamination are significant limitations that must be taken into account when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on EPN, including the development of more targeted and environmentally friendly insecticides, the exploration of its potential use in the treatment of neurological disorders, and the investigation of its effects on non-target organisms and the environment. In addition, further research is needed to fully understand the mechanism of action of EPN and its potential for use in neuroscience research.
Synthesemethoden
EPN can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with ethylamine to form 4-(ethylamino)-2-nitroaniline, which is then reacted with dimethyl sulfate to form 4-(ethylamino)-2-nitrophenyl dimethyl sulfate. The final step involves the reaction of 4-(ethylamino)-2-nitrophenyl dimethyl sulfate with sodium thiosulfate to form EPN.
Wissenschaftliche Forschungsanwendungen
EPN has been extensively studied for its potential use as an insecticide, particularly in the control of agricultural pests. It has also been studied for its potential use in the control of disease-carrying insects such as mosquitoes. In addition, EPN has been studied for its potential use as a tool in neuroscience research, as its mechanism of action involves the inhibition of acetylcholinesterase, which is an important enzyme in the nervous system.
Eigenschaften
CAS-Nummer |
1713-60-6 |
|---|---|
Produktname |
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester |
Molekularformel |
C10H16NO5PS2 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
4-dimethoxyphosphinothioyloxy-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C10H16NO5PS2/c1-4-11-19(12,13)10-7-5-9(6-8-10)16-17(18,14-2)15-3/h5-8,11H,4H2,1-3H3 |
InChI-Schlüssel |
JIYDETKRFAWGMA-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



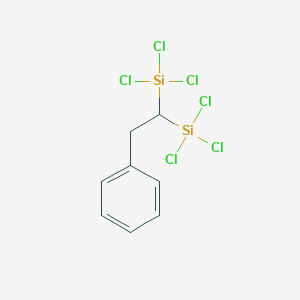
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
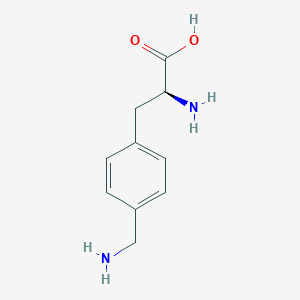

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

